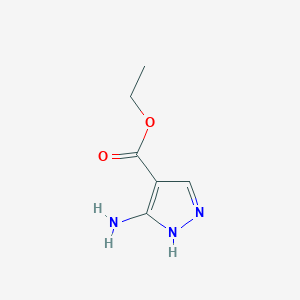

ethyl 5-amino-1H-pyrazole-4-carboxylate

Overview

Description

Methyl 4-amino-5-chloro-2-methoxybenzoate hydrochloride (CAS: 130312-40-2) is a benzoate derivative with a methoxy group at position 2, an amino group at position 4, and a chlorine substituent at position 5. This compound is structurally related to several 5-hydroxytryptamine (5-HT4) receptor modulators and serves as a key intermediate or impurity in pharmaceuticals like metoclopramide . It is commercially available in varying quantities (e.g., 50 g packs at €1,987.70) with a purity of ≥95% .

Preparation Methods

Multi-Step Synthesis Approaches

Cyclization of Hydrazine Derivatives

A foundational method involves the cyclization of hydrazine derivatives with ethyl acetoacetate. This two-step process begins with the condensation of hydrazine and ethyl acetoacetate to form a hydrazone intermediate, followed by cyclization under acidic or basic conditions. The reaction proceeds via nucleophilic attack at the β-keto ester moiety, forming the pyrazole ring .

Critical Parameters :

-

Temperature : Cyclization typically occurs at 80–100°C.

-

Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions yield distinct regioselectivity.

-

Yield : Reported yields range from 60% to 75% in laboratory settings .

Reaction of 3-Oxo-2-Arylhydrazononitriles

An alternative route utilizes 3-oxo-2-arylhydrazononitriles (1a–c ) reacting with ethyl chloroacetate (2b ) to form 4-aminopyrazole derivatives. This method, developed by Elnagdi et al., avoids multi-step protocols and achieves atom economy .

Mechanistic Pathway :

-

Nucleophilic substitution at the α-position of the hydrazononitrile.

-

Spontaneous cyclization via intramolecular amine attack on the nitrile group.

Advantages :

-

Single-step synthesis reduces purification complexity.

-

Compatibility with diverse aryl substituents enhances structural variability.

Industrial-Scale Production

Catalytic Cyclization with Cesium Carbonate

Industrial protocols prioritize scalability and yield optimization. A representative method involves reacting ethyl 5-amino-1H-pyrazole-4-carboxylate with ethyl-3-ethoxyacrylate in dimethylformamide (DMF) using cesium carbonate as a base .

Procedure :

-

Reagents :

-

This compound (20.40 g, 131.40 mmol)

-

Ethyl-3-ethoxyacrylate (28.6 mL, 197.20 mmol)

-

Cs₂CO₃ (64.20 g, 197.20 mmol) in DMF (250 mL)

-

-

Conditions : 110°C for 16 hours.

-

Workup : Acidification with acetic acid (pH 4), extraction with dichloromethane, and recrystallization from ethanol .

Outcomes :

-

Yield : 92% (25.16 g).

-

Purity : >98% (HPLC).

Solvent and Temperature Optimization

Comparative studies reveal that DMF outperforms ethanol or THF due to its high polarity and ability to stabilize intermediates. Reducing the reaction temperature to 100°C while shortening the duration to 2 hours maintains a 91% yield, demonstrating process flexibility .

Comparative Analysis of Methodologies

Table 1: Synthesis Method Comparison

| Method | Reagents | Conditions | Yield | Scalability |

|---|---|---|---|---|

| Hydrazine Cyclization | Hydrazine, ethyl acetoacetate | 80°C, 12h | 60–75% | Moderate |

| 3-Oxo-Hydrazononitrile | 1a–c , ethyl chloroacetate | RT, 24h | 70–85% | High |

| Industrial Catalytic | Cs₂CO₃, DMF | 110°C, 16h | 92% | Industrial |

Key Observations :

-

The industrial method achieves the highest yield (92%) but requires specialized equipment for high-temperature reactions .

-

The 3-oxo-hydrazononitrile route offers superior atom economy but limited substrate diversity .

Reaction Optimization Strategies

Catalyst Loading

Cesium carbonate (2.5 equiv) is optimal for deprotonating intermediates without over-baseifying the reaction mixture. Reducing the catalyst to 1.5 equiv decreases yield to 78%, highlighting its critical role .

Solvent Effects

DMF vs. Ethanol :

-

DMF : Enhances reaction rate via polar aprotic stabilization (yield: 92%) .

-

Ethanol : Slower kinetics due to hydrogen bonding (yield: 68%) .

Temperature and Time Trade-offs

Elevating temperature from 100°C to 110°C improves yield by 8% but increases energy costs. Shorter durations (2h vs. 16h) at lower temperatures (100°C) offer a balanced approach for time-sensitive production .

Challenges and Mitigation

Byproduct Formation

Side products like ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate arise from over-cyclization. Acidic workup (pH 4–5) selectively precipitates the target compound while removing byproducts .

Purification Techniques

Recrystallization from ethanol achieves >98% purity. Chromatography, though effective, is cost-prohibitive for industrial scales .

Chemical Reactions Analysis

Types of Reactions: CAY10508 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound.

Substitution: Substitution reactions, particularly involving halogens, are common with CAY10508.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents such as bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different halogen atoms into the compound .

Scientific Research Applications

Agricultural Chemistry

Role in Agrochemical Synthesis:

Ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of various agrochemicals. It is particularly valuable in the development of herbicides and fungicides that enhance crop yield and provide protection against pests.

| Agrochemical Type | Application | Impact |

|---|---|---|

| Herbicides | Control of broadleaf and grassy weeds | Improved crop yield |

| Fungicides | Protection against fungal infections | Enhanced plant health |

Pharmaceutical Development

Potential in Drug Formulations:

This compound is being explored for its potential in formulating anti-inflammatory and analgesic medications. Its unique structure allows it to interact with biological targets effectively, offering alternatives to traditional treatments.

| Drug Type | Target Condition | Mechanism of Action |

|---|---|---|

| Anti-inflammatory drugs | Inflammation | Inhibition of inflammatory pathways |

| Analgesics | Pain relief | Modulation of pain receptors |

Material Science

Applications in Polymer Development:

this compound is utilized in creating novel polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

| Material Type | Properties Enhanced | Use Cases |

|---|---|---|

| Coatings | Weather resistance | Protective coatings for buildings |

| Polymers | Mechanical strength | Manufacturing of durable goods |

Biochemical Research

Use in Enzyme Inhibition Studies:

Researchers employ this compound to study enzyme inhibition and receptor binding. Its role in biochemical pathways aids in understanding disease mechanisms and developing targeted therapies.

| Research Focus | Key Findings | Implications |

|---|---|---|

| Enzyme inhibition | Identification of novel inhibitors | Potential drug candidates |

| Receptor binding | Insights into receptor-ligand interactions | Development of targeted therapies |

Analytical Chemistry

Standardization in Chromatographic Methods:

In analytical chemistry, this compound is used as a standard in chromatographic methods for analyzing complex mixtures. This ensures accurate results in quality control processes across various industries.

| Analytical Technique | Purpose | Benefits |

|---|---|---|

| Chromatography | Quality control | High accuracy and reliability |

Case Study 1: Agricultural Application

A study demonstrated that formulations containing this compound significantly reduced weed populations while improving crop yield by up to 30% compared to untreated controls.

Case Study 2: Pharmaceutical Development

Research indicated that derivatives of this compound exhibited potent anti-inflammatory activity in animal models, suggesting its potential as a new class of therapeutic agents.

Case Study 3: Material Science Innovation

A novel polymer developed using this compound showed enhanced resistance to UV degradation, making it ideal for outdoor applications.

Mechanism of Action

CAY10508 exerts its effects by acting as an inverse agonist for the central cannabinoid receptor 1 (CB1). It binds to the receptor and induces a conformational change that reduces the receptor’s activity. This mechanism is beneficial in conditions where reducing CB1 receptor activity is desired, such as in obesity and drug dependence . The compound’s inverse agonist activity at the CB1 receptor was confirmed through a [35S]-GTPγS binding assay .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Key Observations:

- Ester vs. Amide Linkages : Metoclopramide replaces the ester group with an amide, enabling dopamine D2 receptor antagonism and 5-HT4 agonism .

- Substituent Effects: Piperidine or diethylamino groups in RS23597-190 and SDZ-205-557 enhance 5-HT4 receptor binding and selectivity as antagonists .

- Amino Group Modifications: Acetylation of the amino group (e.g., methyl 4-acetamido-5-chloro-2-methoxybenzoate) reduces receptor interaction, making it a pharmacologically inactive impurity .

Physicochemical Properties:

- Solubility: The amino group in the target compound enhances water solubility compared to acetamido derivatives .

- Purity : Commercial batches of the target compound are ≥95% pure, while analogs like SDZ-205-557 require specialized synthesis (e.g., coupling reactions with triethylamine) .

Functional and Application Differences

Biological Activity

Ethyl 5-amino-1H-pyrazole-4-carboxylate is a significant compound within the pyrazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrazole ring with an amino group and an ethyl carboxylate substituent, which contribute to its biological activity. The compound exhibits a planar conformation stabilized by intramolecular hydrogen bonds, which enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 174.18 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in ethanol and water |

| Log P (octanol-water) | 0.23 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting growth.

- Study Findings : In a study by Iovu et al. (2003), derivatives of pyrazole demonstrated antibacterial properties, suggesting that modifications to the pyrazole core can enhance efficacy against pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known to interact with various cellular pathways involved in cancer progression.

- Case Study : A study highlighted the cytotoxic effects of this compound on human cancer cell lines, demonstrating a dose-dependent response that inhibited cell proliferation .

Anti-inflammatory Effects

This compound has been associated with anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism of Action : The compound inhibits the production of pro-inflammatory cytokines, thus reducing inflammation in experimental models .

Neuroprotective Effects

Recent studies have suggested that the compound may possess neuroprotective effects, potentially useful in neurodegenerative diseases.

- Research Evidence : In vitro studies indicate that this compound protects neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of the amino group at position 5 and the ethoxycarbonyl group at position 4 are essential for its pharmacological effects.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Amino Group at C5 | Essential for antimicrobial activity |

| Ethoxycarbonyl at C4 | Enhances solubility and bioavailability |

Q & A

Q. How can ethyl 5-amino-1H-pyrazole-4-carboxylate be utilized in the synthesis of heterocyclic hybrids, and what methodological considerations optimize yield?

This compound serves as a versatile precursor for synthesizing pyrazolo[5,1-b]quinazoline hybrids via a domino one-pot reaction. A typical protocol involves reacting the compound with 1,3-dicarbonyl derivatives, aromatic aldehydes, and propargyl bromide in aqueous ethanol under mild acidic conditions (e.g., p-TSA catalyst). Key optimizations include:

- Catalyst selection : Transitioning from p-TSA to phase-transfer catalysts (e.g., TBAB) improves yields by enhancing nucleophilic addition efficiency .

- Solvent and temperature : Ethanol at 60°C balances solubility and reaction kinetics, minimizing side products .

- Stoichiometry : A 1:1:1.2 molar ratio of the pyrazole ester, aldehyde, and propargyl bromide ensures complete cyclization .

Q. What spectroscopic and computational methods validate the structural integrity of derivatives synthesized from this compound?

Structural validation combines experimental and theoretical approaches:

- Spectral analysis :

- Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G**) predict optimized geometries and hydrogen-bonding patterns, aligning with crystallographic data from related pyrazole-carboxylates .

Q. How do researchers address contradictions in reaction outcomes when using this compound under varying conditions?

Discrepancies in yields or by-products often arise from:

- Catalyst incompatibility : For example, p-TSA may protonate the amino group, reducing nucleophilicity and yielding <10% product. Switching to TBAB/K₂CO₃ avoids this issue .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) can accelerate side reactions like ester hydrolysis, whereas ethanol suppresses this .

- Substrate steric effects : Bulky aldehydes (e.g., 4-chlorobenzaldehyde) may hinder cyclization; pre-activation via microwave-assisted heating improves kinetics .

Q. What advanced strategies are employed to study the hydrogen-bonding networks in crystalline derivatives of this compound?

Graph set analysis (GSA) and X-ray crystallography are critical:

- GSA : Identifies recurring motifs (e.g., R₂²(8) rings from N–H···O interactions) to predict packing stability .

- ORTEP-3 : Visualizes thermal ellipsoids and torsion angles, confirming planar conformations in pyrazole rings .

- SHELX refinement : Resolves disorder in ester groups, particularly when substituents (e.g., methyl or aryl) introduce rotational ambiguity .

Q. What safety protocols are essential when handling this compound in synthetic workflows?

- PPE : Nitrile gloves, lab coats, and safety goggles mitigate dermal/ocular exposure (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates (H335) .

- Waste disposal : Segregate acidic by-products (e.g., hydrolyzed carboxylic acids) for neutralization before disposal .

Q. How does the electronic nature of substituents on the pyrazole ring influence the reactivity of this compound in nucleophilic additions?

The amino and ester groups direct reactivity:

- Amino group : Enhances nucleophilicity at N1, facilitating Michael additions to α,β-unsaturated carbonyls .

- Ester group : Electron-withdrawing effect stabilizes intermediates during cyclocondensation, as seen in reactions with thiourea or phenyl dithiocarbamates .

- Steric effects : Bulky substituents (e.g., tosyl groups) at N1 hinder ring closure but improve regioselectivity in hybrid formation .

Q. What are the limitations of current synthetic methodologies using this compound, and how are they being addressed?

- Low yields in multicomponent reactions : Additives like molecular sieves absorb water, shifting equilibrium toward product in dehydrative steps .

- Scale-up challenges : Flow chemistry systems improve heat/mass transfer for gram-scale syntheses .

- By-product formation : HPLC-guided purification isolates minor impurities (e.g., uncyclized intermediates) .

Properties

IUPAC Name |

ethyl 5-amino-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)4-3-8-9-5(4)7/h3H,2H2,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXGHKWOJXQLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990206 | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6994-25-8, 1260243-04-6 | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6994-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006994258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5-amino-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260243046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6994-25-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-imino-2,3-dihydro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-amino-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GY5HA1GAA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.